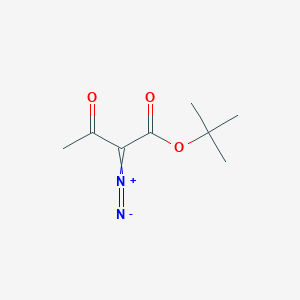
1H-Imidazole,copper salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole,copper salt is a coordination compound formed by the interaction of 1H-imidazole with copper ions. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The copper salt of 1H-imidazole is of significant interest due to its unique chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazole,copper salt can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) chloride or copper(II) sulfate, with 1H-imidazole in an aqueous or organic solvent. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or filtration.
Industrial Production Methods: In industrial settings, the production of 1H-imidazole, copper salt may involve large-scale batch or continuous processes. The choice of copper salt and solvent, as well as the reaction conditions, can be optimized to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as ultrasonication to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole,copper salt undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, leading to the formation of different copper-imidazole complexes.
Substitution: The imidazole ligand can be substituted with other ligands, resulting in the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of a suitable solvent.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or other nitrogen-containing compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions can produce copper(I) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
1H-Imidazole,copper salt has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and coupling reactions. Its catalytic properties are attributed to the copper ion’s ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can interact with biological molecules, influencing cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and supercapacitors. .
Mecanismo De Acción
The mechanism of action of 1H-Imidazole,copper salt involves the interaction of the copper ion with various molecular targets. The copper ion can coordinate with nitrogen atoms in the imidazole ring, forming stable complexes. These complexes can participate in electron transfer processes, influencing redox reactions and catalytic activities. The specific pathways involved depend on the nature of the reaction and the molecular targets .
Comparación Con Compuestos Similares
1H-Imidazole,copper salt can be compared with other similar compounds, such as:
1H-Benzimidazole, copper salt: Similar in structure but contains an additional benzene ring, leading to different chemical properties and applications.
2H-Imidazole, copper salt: A tautomeric form of 1H-imidazole, with different reactivity and stability.
1H-Pyrazole, copper salt: Contains a five-membered ring with two adjacent nitrogen atoms, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific coordination chemistry and the versatility of the imidazole ligand, which allows for a wide range of applications in various fields .
Propiedades
Número CAS |
14489-15-7 |
|---|---|
Fórmula molecular |
C20H17N3Na2O8S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





